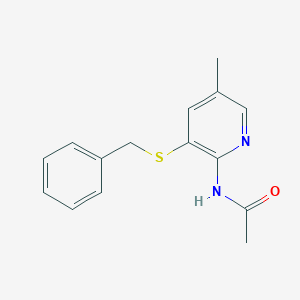
N-(3-benzylsulfanyl-5-methylpyridin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-benzylsulfanyl-5-methylpyridin-2-yl)acetamide: is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-benzylsulfanyl-5-methylpyridin-2-yl)acetamide typically involves the following steps:
Benzyl Sulfanyl Group Introduction: The starting material, 5-methylpyridin-2-amine, undergoes a reaction with benzyl chloride in the presence of a base such as potassium carbonate to introduce the benzyl sulfanyl group.
Acetylation: The resulting 3-benzylsulfanyl-5-methylpyridin-2-amine is then acetylated using acetic anhydride to form the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-benzylsulfanyl-5-methylpyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the pyridine ring can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Substituted pyridine derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: N-(3-benzylsulfanyl-5-methylpyridin-2-yl)acetamide is used as an intermediate in the synthesis of more complex chemical compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound has shown potential biological activities, such as antimicrobial and anticancer properties. Research is ongoing to explore its applications in drug development.
Medicine: Due to its biological activities, this compound is being investigated for its therapeutic potential. It may serve as a lead compound for the development of new drugs.
Industry: The compound's applications extend to the materials science field, where it can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism by which N-(3-benzylsulfanyl-5-methylpyridin-2-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
N-(3-benzylsulfanyl-5-methylpyridin-2-yl)ethanamide
N-(3-benzylsulfanyl-5-methylpyridin-2-yl)propionamide
N-(3-benzylsulfanyl-5-methylpyridin-2-yl)butanamide
Uniqueness: N-(3-benzylsulfanyl-5-methylpyridin-2-yl)acetamide stands out due to its specific acetyl group, which influences its chemical reactivity and biological activity. This acetyl group can enhance the compound's binding affinity to biological targets, making it more effective in certain applications compared to its analogs.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
N-(3-benzylsulfanyl-5-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c1-11-8-14(15(16-9-11)17-12(2)18)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGNXGDFDZYCNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)C)SCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














